![molecular formula C16H18N2O2S B14271012 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid CAS No. 161721-66-0](/img/structure/B14271012.png)
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid is an organic compound that features a benzene ring substituted with an amino group, a sulfanyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the coupling of a benzene derivative with an amino acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The carboxylic acid group can participate in acid-base reactions, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the sulfanyl group.
3-sulfanylbenzoic acid: Similar structure but lacks the amino group.
2-amino-3-sulfanylpropanoic acid: Similar structure but lacks the benzene ring.
Uniqueness
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid is unique due to the presence of both amino and sulfanyl groups on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
161721-66-0 |
|---|---|
Molekularformel |
C16H18N2O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C16H18N2O2S/c17-14(10-21)9-18-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(19)20/h1-8,14,18,21H,9-10,17H2,(H,19,20)/t14-/m1/s1 |
InChI-Schlüssel |
GVHAKJDMTSSDKK-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC[C@H](CS)N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


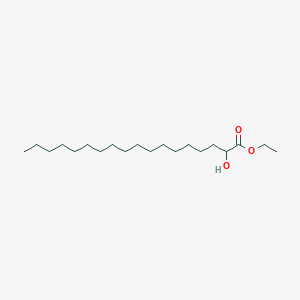
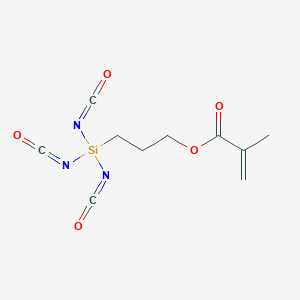
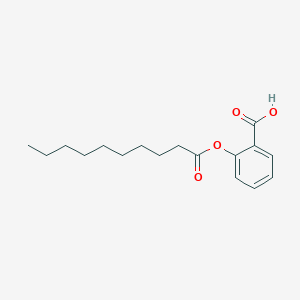
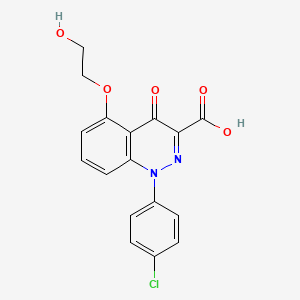
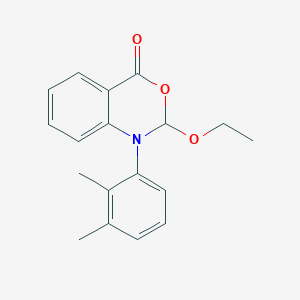
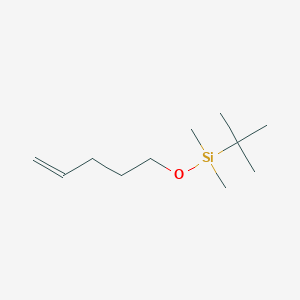
![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
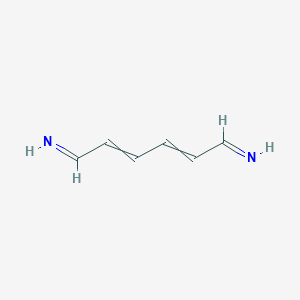

![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
